Eritoran - 185955-34-4

Eritoran

Catalog Number: EVT-335373
CAS Number: 185955-34-4
Molecular Formula: C66H126N2O19P2
Molecular Weight: 1313.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eritoran tetrasodium, also known as E5564, is a synthetic molecule designed as a structural analogue of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. [, , ] Eritoran is specifically recognized as a Toll-like receptor 4 (TLR4) antagonist, effectively inhibiting the interaction of LPS with this receptor. [, ] This property has positioned Eritoran as a subject of extensive scientific research exploring its potential to modulate immune responses triggered by LPS and other TLR4 ligands. [, ]

Synthesis Analysis

While specific details regarding the synthesis of Eritoran tetrasodium are not explicitly detailed in the provided literature, it is known to be synthesized using organic chemistry techniques. [] The synthesis likely involves the construction of the lipid A-like structure, incorporating specific chemical modifications to confer its antagonistic properties.

Mechanism of Action

Eritoran tetrasodium functions by competitively binding to the TLR4/MD-2 complex, thereby preventing the binding of LPS and subsequent activation of downstream signaling pathways. [, , ] This blockage inhibits the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response triggered by LPS. [, , ]

Applications
  • Sepsis: Eritoran tetrasodium demonstrated potential as a therapeutic agent in animal models of sepsis by reducing the production of inflammatory mediators and improving survival rates. [, , , , ] Clinical trials explored its use in severe sepsis, with some evidence of potential benefit in patients with a high predicted risk of mortality. [, , , ]
  • Inflammatory Conditions: Studies investigated Eritoran tetrasodium's role in mitigating inflammation in various organ systems, including the lungs, liver, kidneys, and heart. [, , , , , , , , ]
  • Viral Infections: Eritoran tetrasodium demonstrated efficacy in reducing lung injury and mortality in animal models of influenza virus infection. [, , ] It also showed potential to modulate the host immune response to viral infections, particularly by impacting interferon-β production and chemokine regulation. [, ]
  • Cancer: Research suggested a potential role for Eritoran tetrasodium in suppressing colon cancer progression by altering the balance of TLR4 and CD14, influencing cell proliferation and apoptosis. [] Studies also explored its potential to inhibit metastasis in non-small cell lung cancer. []
  • Neurological Disorders: Preclinical studies investigated Eritoran tetrasodium's antidepressant-like effects in animal models of depression, suggesting a role in modulating neuroinflammation and promoting neurogenesis. []

Lipid A

Compound Description: Lipid A is a hydrophobic molecule and a major component of lipopolysaccharide (LPS), which is a large molecule found in the outer membrane of Gram-negative bacteria. Lipid A anchors LPS into the bacterial membrane and is responsible for the toxic properties of LPS. Lipid A acts as a potent immunostimulant in mammals by activating the innate immune system through binding to the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) receptor complex on immune cells, primarily macrophages. This activation leads to the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). While this immune response is initially protective, excessive activation by Lipid A can lead to a systemic inflammatory response known as sepsis, which can be life-threatening. []

Relevance: Eritoran is a synthetic structural analog of the lipid A portion of LPS, specifically designed to act as a TLR4 antagonist. [] Eritoran competes with Lipid A for binding to the TLR4/MD-2 complex, thereby blocking the downstream signaling cascade that leads to cytokine release and inflammation. [, ]

Lipopolysaccharide (LPS)

Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is composed of three main parts: lipid A, core polysaccharide, and O-antigen. LPS is a potent activator of the innate immune system in mammals, primarily through its lipid A component which binds to the TLR4/MD-2 receptor complex on immune cells. This interaction triggers a cascade of intracellular signaling events, ultimately leading to the production and release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, ] While this immune response is essential for fighting infection, excessive LPS stimulation can lead to a systemic inflammatory response known as sepsis, which can result in organ failure and death. []

Relevance: Eritoran is a synthetic compound that specifically targets TLR4, the primary receptor responsible for LPS recognition. [, ] By competitively binding to TLR4, Eritoran prevents LPS from interacting with its receptor and thereby inhibits the downstream inflammatory cascade. [, , ] This mechanism of action makes Eritoran a potential therapeutic agent for treating sepsis and other inflammatory conditions associated with excessive LPS stimulation. []

OxPAPC

Compound Description: OxPAPC (oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a phospholipid oxidation product. It belongs to a group of oxidized phospholipids, which are generated during oxidative stress and inflammation. OxPAPC has been shown to activate endothelial cells and induce the expression of adhesion molecules like VCAM and ICAM. []

Relevance: Similar to LPS, OxPAPC can induce inflammatory responses, although less potently. [] The research showed that Eritoran can also inhibit the OxPAPC-induced expression of inflammatory cytokines, albeit less effectively than its inhibition of LPS-induced responses. [] This finding suggests that while TLR4 is a key target for Eritoran's action, other pathways may be involved in the inflammatory effects of OxPAPC.

Relevance: While Eritoran effectively blocks LPS and OxPAPC-induced inflammation, it failed to inhibit FFA-induced expression of IL-6 in endothelial cells. [] This observation indicates that FFAs exert their pro-inflammatory effects through pathways independent of TLR4, the primary target of Eritoran. This distinction is crucial for understanding the specific mechanisms of action of Eritoran and its potential limitations in treating inflammatory conditions not primarily driven by TLR4.

Lipid IVa

Compound Description: Lipid IVa is a tetra-acylated precursor of lipid A in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. [, ] Unlike the hexa-acylated structure of E. coli-type lipid A, which acts as an agonist in all tested mammalian species, lipid IVa demonstrates species-specific effects. [, ] In murine cells, lipid IVa exhibits pro-inflammatory activity (agonism), but in human macrophages, it remains inactive and can even antagonize the action of potent agonists like E. coli-type lipid A. [] Similarly, in equine cells, lipid IVa acts as a weak agonist, while in canine cells, it is inactive and antagonizes lipid A-induced TLR4/MD-2 activation. [, ] This ambivalent activity profile of lipid IVa has been attributed to species-specific differences in the amino acid sequences and binding pocket structures of the TLR4/MD-2 receptor complex.

Relevance: The species-specific activity of lipid IVa highlights the complexity of TLR4/MD-2 activation and the challenges in developing TLR4 antagonists with consistent efficacy across different species. [] In contrast to lipid IVa, Eritoran exhibits a more consistent antagonistic effect on TLR4 across various mammalian species, including human, murine, canine, and equine. [, ] This consistent activity profile of Eritoran underscores its potential as a therapeutic agent targeting TLR4-mediated inflammation in a broader range of species.

Properties

CAS Number

185955-34-4

Product Name

Eritoran

IUPAC Name

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate

Molecular Formula

C66H126N2O19P2

Molecular Weight

1313.7 g/mol

InChI

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1

InChI Key

BPSMYQFMCXXNPC-MFCPCZTFSA-N

SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC

Synonyms

3-O-decyl-2-deoxy-6-O-(2-deoxy-3-O-(3-methoxydecyl)-6-O-methyl-2-((1-oxo-11-octadecenyl)amino)-4-O-phosphonoglucopyranosyl)-2-((1,3-dioxotetradecyl)amino)-1-(dihydroxy phosphate)glucopyranose
eritoran

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.